molecular formula C11H13N5 B5514993 N~4~-benzyl-4,5,6-pyrimidinetriamine

N~4~-benzyl-4,5,6-pyrimidinetriamine

Cat. No. B5514993
M. Wt: 215.25 g/mol
InChI Key: NNFNFMUUXVIHFF-UHFFFAOYSA-N
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Description

N4-benzyl-4,5,6-pyrimidinetriamine derivatives are of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities. These compounds often serve as key intermediates in the synthesis of more complex molecules with diverse applications.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from basic pyrimidine structures. For instance, one study describes the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, demonstrating the complexity and versatility of pyrimidine chemistry (Furrer, Wágner, & Fehlhaber, 1994).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives, including N4-benzyl-4,5,6-pyrimidinetriamine, often employs spectroscopic techniques and theoretical calculations. For example, the synthesis, spectroscopic, and structural characterization of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine involved experimental and theoretical investigations to elucidate its molecular structure (Inkaya, Dinçer, Şahan, & Yıldırım, 2013).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, benzylation and nitrosation reactions have been explored for 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-ones, leading to the formation of different polymorphic forms and derivatives with unique properties (Glidewell, Low, Marchal, & Quesada, 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and mechanical strength, are crucial for their practical applications. Research on polyimides derived from pyrimidine moieties has shown that these materials exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Wang et al., 2015).

Scientific Research Applications

Antithrombotic Applications Research on derivatives of pyrimidinetriamine, such as 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has shown promising antithrombotic properties with favorable effects on cerebral and peripheral systems. These compounds are synthesized through methods that yield new classes of antithrombotic compounds, indicating the potential of N4-benzyl-4,5,6-pyrimidinetriamine derivatives in the development of treatments for thrombosis (Furrer, Wágner, & Fehlhaber, 1994).

Structural Studies In the context of crystal structures, studies involving pyrimidine and aminopyrimidine derivatives, including the investigation of pyrimethaminium benzenesulfonate monohydrate, reveal the importance of these compounds in understanding hydrogen-bonded bimolecular ring motifs. These insights are critical for the development of new drugs, showcasing the structural significance of pyrimidine derivatives in pharmaceutical research (Balasubramani, Muthiah, & Lynch, 2007).

Anticancer Activity The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has demonstrated significant activity against cancer, particularly in inhibiting mammalian dihydrofolate reductase, a key enzyme in DNA synthesis. This highlights the compound's potential as a lead for developing novel anticancer therapies (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Antimicrobial Agents Research into N5-(2-substituted benzylidene)-N2, N2-dimethyl/N4- phenyl pyrimidine-2,4,5-triamine/pyrimidine-4,5-diamine compounds has indicated potent antimicrobial properties. These compounds, derived from pyrimidinetriamine, have shown high efficacy against various bacterial and fungal strains, offering a new avenue for antimicrobial drug development (Rao, Rao, & Purna Koteswara, 2020).

Synthetic Chemistry and Drug Discovery The creation of novel heterocyclic compounds, such as pyrimido[4,5-b][1,4]benzothiazepines from pyrimidinetriamine derivatives, demonstrates the compound's versatility in synthetic chemistry. This research not only expands the chemical toolkit available for drug discovery but also highlights the potential of these compounds in generating new therapeutic agents with significant biological activity (Fu, Xu, Dang, Bai, 2005).

properties

IUPAC Name

4-N-benzylpyrimidine-4,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c12-9-10(13)15-7-16-11(9)14-6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFNFMUUXVIHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC(=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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